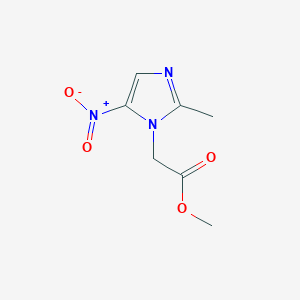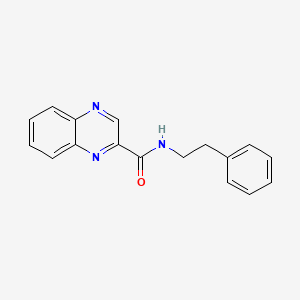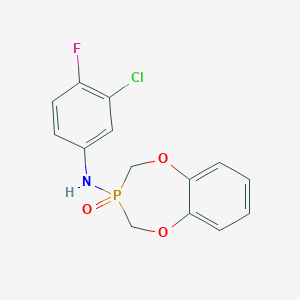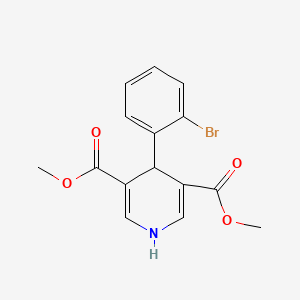![molecular formula C22H23FN2O2 B15003912 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrrolo[1,2-a][1,4]benzodiazepine core: This can be achieved through a cyclocondensation reaction involving an aminobenzophenone derivative and a suitable amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely utilize continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up more easily compared to traditional batch synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form carbonyl compounds.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its pharmacological effects.
Medicine: It may have potential as a therapeutic agent for conditions such as anxiety and insomnia.
Industry: Its unique properties can be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The specific molecular targets and pathways involved may include modulation of ion channels and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Flubromazolam: A designer benzodiazepine with potent sedative effects.
Uniqueness
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, such as the ethoxy groups and the fluorophenyl moiety. These modifications can influence its pharmacokinetic properties and receptor binding affinity, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines .
Propriétés
Formule moléculaire |
C22H23FN2O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H23FN2O2/c1-3-26-20-12-16-14-24-22(15-7-9-17(23)10-8-15)18-6-5-11-25(18)19(16)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3 |
Clé InChI |
HFEAFVSCMHIRPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15003834.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003840.png)

![1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-](/img/structure/B15003852.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B15003856.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003857.png)

![5-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B15003875.png)
![{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15003884.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003889.png)

![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

